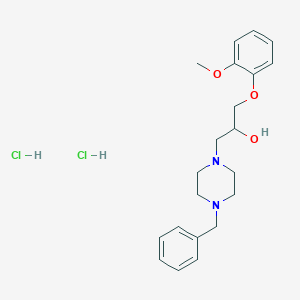

1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

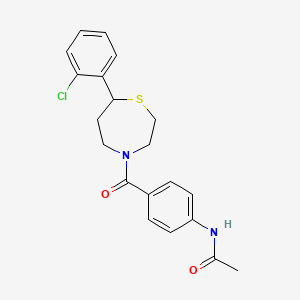

The compound "1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride" is a chemical entity that appears to be structurally related to a class of compounds known for their pharmacological activities, particularly in the realm of neurotransmission modulation. These compounds are characterized by the presence of a benzylpiperazine moiety and a phenoxypropanolamine structure, which are often associated with serotonergic and dopaminergic activities, and have potential applications in the treatment of various psychiatric disorders .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with the formation of a core structure followed by functionalization with various substituents. For instance, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives was achieved through reductive amination using sodium cyanoborohydride in methanol . Similarly, the synthesis of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one derivatives involved aminomethylation followed by reduction with lithium aluminum hydride and subsequent interaction with Grignard reagents . These methods highlight the complexity and versatility of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of an arylpiperazine linked to a propoxy chain, which is further connected to various aromatic systems. The arylpiperazine unit is a common feature in molecules targeting serotonergic and dopaminergic receptors, as it is known to interact with these receptor sites . The structural variations, such as different substituents on the aromatic rings, can significantly influence the binding affinity and selectivity towards different neurotransmitter receptors.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The benzylpiperazine moiety can undergo nucleophilic substitution reactions, while the propoxy chain can be modified through various organic transformations such as oxidation or alkylation. The presence of a methoxy group on the aromatic ring can also affect the electronic properties of the molecule, potentially influencing its reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of polar functional groups like the methoxy group and the secondary alcohol can enhance solubility in polar solvents, which is important for their biological activity and pharmacokinetic profile. The dihydrochloride salt form of these compounds suggests improved water solubility, which is advantageous for drug formulation and administration .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Binding Mechanisms

The compound is part of the arylpiperazine derivatives class, demonstrating good bioactivity against α1A-adrenoceptor. Research including conformational analysis, time-dependent density functional theory (TDDFT) calculations, and molecular docking has elucidated its binding mode with α1A-adrenoceptor, providing a basis for drug design of highly selective antagonists with chirality (Xu et al., 2016).

Antimicrobial Activity

Novel derivatives of the compound have been synthesized and shown to exhibit significant antibacterial and antifungal activity, comparable to standards. These findings are supported by molecular modeling studies, highlighting the potential of these derivatives in antimicrobial therapy (Mandala et al., 2013).

Antidepressant and Serotonergic Effects

1-Aryl-3-(4-arylpiperazin-1-yl)propane derivatives, including structures related to the compound of interest, have been explored for their dual action at 5-HT1A serotonin receptors and serotonin transporter. These compounds offer a promising approach to treating depression, suggesting a rapid enhancement in serotoninergic neurotransmission (Martínez-Esparza et al., 2001).

Anti-inflammatory, Analgesic, and Peripheral N-cholinolytic Properties

The synthesis and biological evaluation of derivatives have demonstrated their potential in exhibiting anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This suggests their applicability in developing new therapeutic agents for inflammation and pain management (Gevorgyan et al., 2017).

Development as σ1 Receptor Ligands

Benzylpiperazine derivatives, including the compound , have been identified as potent σ1 receptor ligands, demonstrating significant in vivo antinociceptive and anti-allodynic effects. This positions them as potential therapeutics for chronic pain management, leveraging the modulatory role of σ1 receptors in nociception (Romeo et al., 2021).

Eigenschaften

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c1-25-20-9-5-6-10-21(20)26-17-19(24)16-23-13-11-22(12-14-23)15-18-7-3-2-4-8-18;;/h2-10,19,24H,11-17H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUVHWPYTIPJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)

![2-Phenyl-4-[bis(methylthio)methylene]-2-oxazoline-5-one](/img/structure/B2526229.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2526230.png)

![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2526231.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526237.png)

![3-cinnamyl-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526241.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2526246.png)